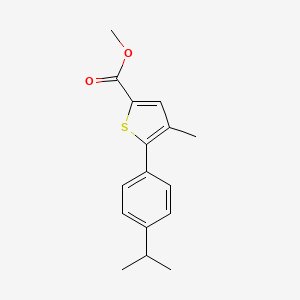

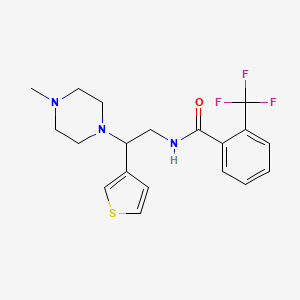

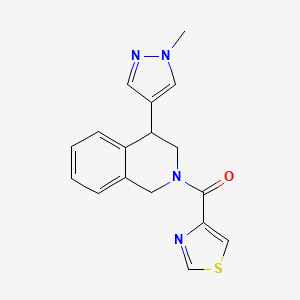

![molecular formula C22H17N3O B2560996 6-(2-苯氧基乙基)-6H-吲哚[2,3-b]喹喔啉 CAS No. 637756-16-2](/img/structure/B2560996.png)

6-(2-苯氧基乙基)-6H-吲哚[2,3-b]喹喔啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . It’s a bicyclic aromatic heterocyclic system, also known as benzopyrazines, containing a benzene ring and a pyrazine ring . Indoloquinoxalines are a widespread class of heterocyclic compounds that attract significant attention due to their many applications in materials science and medicinal chemistry .

Synthesis Analysis

Quinoxalines can be synthesized by adopting green chemistry principles . The most frequently employed synthetic route to indoloquinoxalines relies on the condensation reactions of isatin with o-phenylenediamine . A research group from India has proposed a new, effective route for obtaining a broad range of biologically active N-substituted 6Н-indolo[2,3-b]quinoxalines .Molecular Structure Analysis

Quinoxaline is a benzopyrazine system with the molecular formula C8H6N2 . It is formed of a benzene ring fused to the six-membered pyrazine ring .Chemical Reactions Analysis

The majority of the approaches reported in the literature for the synthesis of indoloquinoxalines rely on transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization, as well as intramolecular oxidative cyclodehydrogenation processes .Physical And Chemical Properties Analysis

Quinoxaline is a white crystalline powder that occurs widely in natural products and many pharmaceutical ingredients .科学研究应用

Anticancer and Antiproliferative Activity

Quinoxaline derivatives have been extensively studied for their anticancer properties. They can interact with various cellular targets and disrupt cancer cell proliferation. The specific structure of “6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline” may allow it to bind to DNA or RNA, inhibit enzymes critical for cell division, or interfere with signaling pathways that promote tumor growth .

Antimicrobial Activity

These compounds also exhibit antimicrobial activity, making them potential candidates for treating bacterial infections. Their mechanism of action often involves interfering with the synthesis of nucleic acids or proteins essential for bacterial survival .

Anticonvulsant Activity

Quinoxaline derivatives can act on the central nervous system to prevent seizures. They may modulate neurotransmitter levels or ion channel activity, which are common targets for anticonvulsant drugs .

Anti-Tuberculosis Activity

Tuberculosis (TB) remains a significant global health challenge, and quinoxaline derivatives like “6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline” have shown promise in combating Mycobacterium tuberculosis, the bacteria responsible for TB. They may work by inhibiting mycobacterial enzymes or disrupting cell wall synthesis .

Anti-Malarial Activity

Malaria is another area where quinoxaline derivatives could make an impact. These compounds may inhibit the growth of Plasmodium species, the parasites that cause malaria, by targeting their DNA replication or protein synthesis .

Anti-Leishmanial Activity

Leishmaniasis is a disease caused by protozoan parasites of the genus Leishmania. Quinoxaline derivatives have been found to be effective against various strains of Leishmania, potentially offering a new avenue for treatment .

安全和危害

未来方向

属性

IUPAC Name |

6-(2-phenoxyethyl)indolo[3,2-b]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O/c1-2-8-16(9-3-1)26-15-14-25-20-13-7-4-10-17(20)21-22(25)24-19-12-6-5-11-18(19)23-21/h1-13H,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKYUGOFXPKPJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

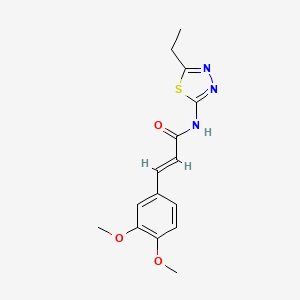

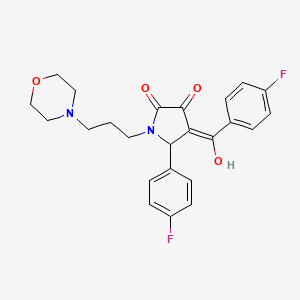

![4-[Amino(phenyl)methyl]benzoic acid;hydrochloride](/img/structure/B2560915.png)

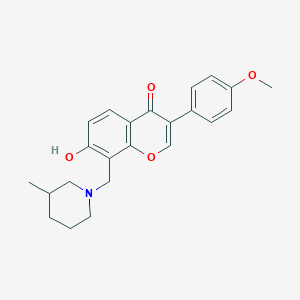

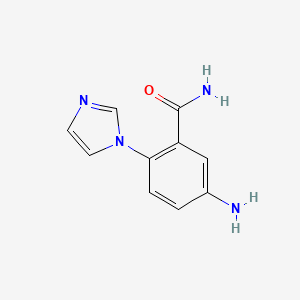

![Ethyl 2-[2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2560916.png)

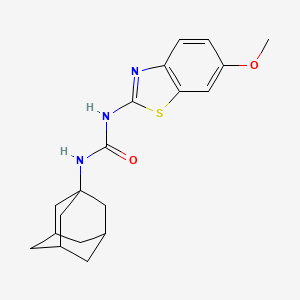

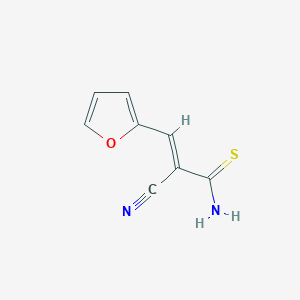

![2-Amino-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one](/img/structure/B2560926.png)

![2-(propylsulfonyl)-1-(4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole](/img/structure/B2560936.png)